![molecular formula C9H6ClF3O2 B2895734 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 1824647-99-5](/img/structure/B2895734.png)

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

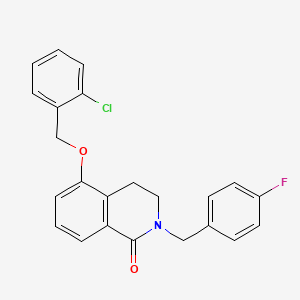

“1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C9H6ClF3O2 . It is also known as Ethanone, 1-[4-(trifluoromethoxy)phenyl]- .

Molecular Structure Analysis

The molecular structure of “1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone” consists of a phenyl ring attached to an ethanone group. The phenyl ring has a trifluoromethoxy group and a chlorine atom attached to it .Physical And Chemical Properties Analysis

“1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone” is a liquid at room temperature . It has a molecular weight of 238.59 .Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

A novel fluorinated aromatic diamine monomer was synthesized by coupling with 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone. This process led to the creation of new fluorine-containing polyimides with good solubility in polar organic solvents and outstanding mechanical properties. The polymer films demonstrated high thermal stability and glass transition temperatures, indicating potential applications in materials science and engineering (Yin et al., 2005).

Electrophilic Trifluoromethylthiolation Reactions

The study presented an effective electrophilic trifluoromethylthiolation reagent, showcasing its utility in converting a broad set of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds. This highlights the reagent's significance in synthetic chemistry for introducing trifluoromethylthio groups into molecules (Huang et al., 2016).

Antimicrobial Activity of Dihydropyrimidinones

The synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one and its derivatives showed antimicrobial activity against several bacterial species. This research contributes to the development of new antimicrobial agents (Dave et al., 2013).

Synthesis of Hyperbranched Polymers

Hyperbranched polymers with varying degrees of branching were synthesized using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This demonstrates the potential for creating materials with tailored properties for specific applications (Segawa et al., 2010).

Anxiolytic Activity of Tetrahydropyrido[2,3-b][1,4]diazepines

The synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones and their examination for anxiolytic activity provides a foundation for the development of new therapeutic agents (Liszkiewicz et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to novaluron , a well-known insect growth regulator. Novaluron targets the chitin synthesis process in insects, particularly in their immature life stages .

Mode of Action

The compound’s mode of action is likely to be similar to that of Novaluron, given their structural similarities. Novaluron inhibits chitin formation, specifically targeting larval insect stages that actively synthesize chitin . The adults of non-target species are seldom affected .

Biochemical Pathways

Based on its similarity to novaluron, it can be inferred that it disrupts the chitin biosynthesis pathway in insects . This disruption prevents the normal development of insect larvae, leading to their death.

Pharmacokinetics

Novaluron, a structurally similar compound, is known to have a bioavailability of 100%, with 90-95% metabolism and an elimination half-life of 1-4 hours . It is primarily excreted through the kidneys .

Result of Action

Based on its structural similarity to novaluron, it can be inferred that it leads to the death of insect larvae by disrupting their chitin biosynthesis pathway .

properties

IUPAC Name |

1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBYEOOYGKVSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)

![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)